

Elucidation of (2R,3S)-2,3-Hexanediol: A Technical Guide

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Compound of Interest

Compound Name: (2r,3s)-2,3-Hexanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for the stereoisomer **(2R,3S)-2,3-Hexanediol**. This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, stereoselective analysis, and drug development.

Chemical Structure and Properties

(2R,3S)-2,3-Hexanediol is a chiral organic compound with the molecular formula $C_6H_{14}O_2$. It is one of the four stereoisomers of 2,3-hexanediol. The stereochemical designation (2R,3S) specifies the absolute configuration at the two chiral centers, C2 and C3.

Table 1: General Properties of **(2R,3S)-2,3-Hexanediol**

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ O ₂	PubChem[1]
Molecular Weight	118.17 g/mol	PubChem[1]
IUPAC Name	(2R,3S)-hexane-2,3-diol	PubChem[1]
InChI Key	QCIYAEYRVFUFAP-RITPCOANSA-N	PubChem[1]
Canonical SMILES	CCC--INVALID-LINK--O">C@HO	PubChem[1]
Boiling Point	199.6±8.0 °C (Predicted)	ChemicalBook[2]
Density	0.958±0.06 g/cm ³ (Predicted)	ChemicalBook[2]

Spectroscopic Data for Structure Elucidation

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **(2R,3S)-2,3-Hexanediol**. While a complete, experimentally verified NMR dataset for the (2R,3S) isomer is not readily available in the public domain, the following table outlines the expected chemical shifts based on the analysis of related structures. The mass spectrometry data is based on the fragmentation patterns observed for other stereoisomers of 2,3-hexanediol.

Table 2: Spectroscopic Data for 2,3-Hexanediol Isomers

Data Type	Description
^1H NMR	Expected chemical shifts (ppm) in CDCl_3 : δ ~0.9 (t, 3H, $-\text{CH}_3$), ~1.1-1.2 (d, 3H, $-\text{CH}(\text{OH})\text{CH}_3$), ~1.3-1.6 (m, 4H, $-\text{CH}_2\text{CH}_2-$), ~3.4-3.6 (m, 1H, $-\text{CH}(\text{OH})-$), ~3.7-3.9 (m, 1H, $-\text{CH}(\text{OH})-$). Coupling constants would be crucial for determining the relative stereochemistry.
^{13}C NMR	Expected chemical shifts (ppm) in CDCl_3 : δ ~14 ($-\text{CH}_3$), ~17-19 ($-\text{CH}(\text{OH})\text{CH}_3$), ~19-20 ($-\text{CH}_2-$), ~35-37 ($-\text{CH}_2-$), ~72-75 ($-\text{CHOH}$), ~74-77 ($-\text{CHOH}$).
Mass Spec.	The mass spectrum of (SS)- or (RR)-2,3-hexanediol shows a molecular ion peak (M^+) at m/z 118. Key fragmentation patterns would involve the loss of water ($\text{M}-18$), ethyl ($\text{M}-29$), and propyl ($\text{M}-43$) groups, as well as cleavage between the two hydroxyl-bearing carbons. [3] [4]

Experimental Protocols

The stereoselective synthesis of **(2R,3S)-2,3-Hexanediol** is a critical step for its study. The following protocol is adapted from the synthesis of its enantiomer, (2S,3R)-2,3-hexanediol, as described by Schroeder et al. (1994). The synthesis of the (2R,3S) isomer would require the use of the opposite enantiomer of the chiral auxiliary or catalyst.

Stereoselective Synthesis of (2R,3S)-2,3-Hexanediol

This synthesis involves the stereoselective reduction of a corresponding α -hydroxy ketone.

Materials:

- (R)-3-hydroxy-2-hexanone
- Diisobutylaluminium hydride (DIBAL-H) or another suitable reducing agent
- Anhydrous solvent (e.g., toluene, THF)

- Standard workup reagents (e.g., Rochelle's salt solution, diethyl ether, anhydrous magnesium sulfate)

Procedure:

- Dissolve (R)-3-hydroxy-2-hexanone in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to a low temperature (e.g., -78 °C).
- Slowly add a solution of the reducing agent (e.g., DIBAL-H) to the stirred solution.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol), followed by an aqueous workup with Rochelle's salt solution.
- Extract the product with an organic solvent (e.g., diethyl ether).
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure **(2R,3S)-2,3-Hexanediol**.

Chiral Gas Chromatography for Stereoisomer Analysis

The enantiomeric purity of the synthesized **(2R,3S)-2,3-Hexanediol** can be determined by chiral gas chromatography (GC).

Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID).
- Chiral capillary column (e.g., based on derivatized cyclodextrins).

Typical GC Conditions:

- Column: A suitable chiral stationary phase, such as one containing a derivatized β -cyclodextrin, is required to resolve the enantiomers.
- Injector Temperature: 250 °C
- Detector Temperature: 250 °C
- Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 150-180 °C).
- Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

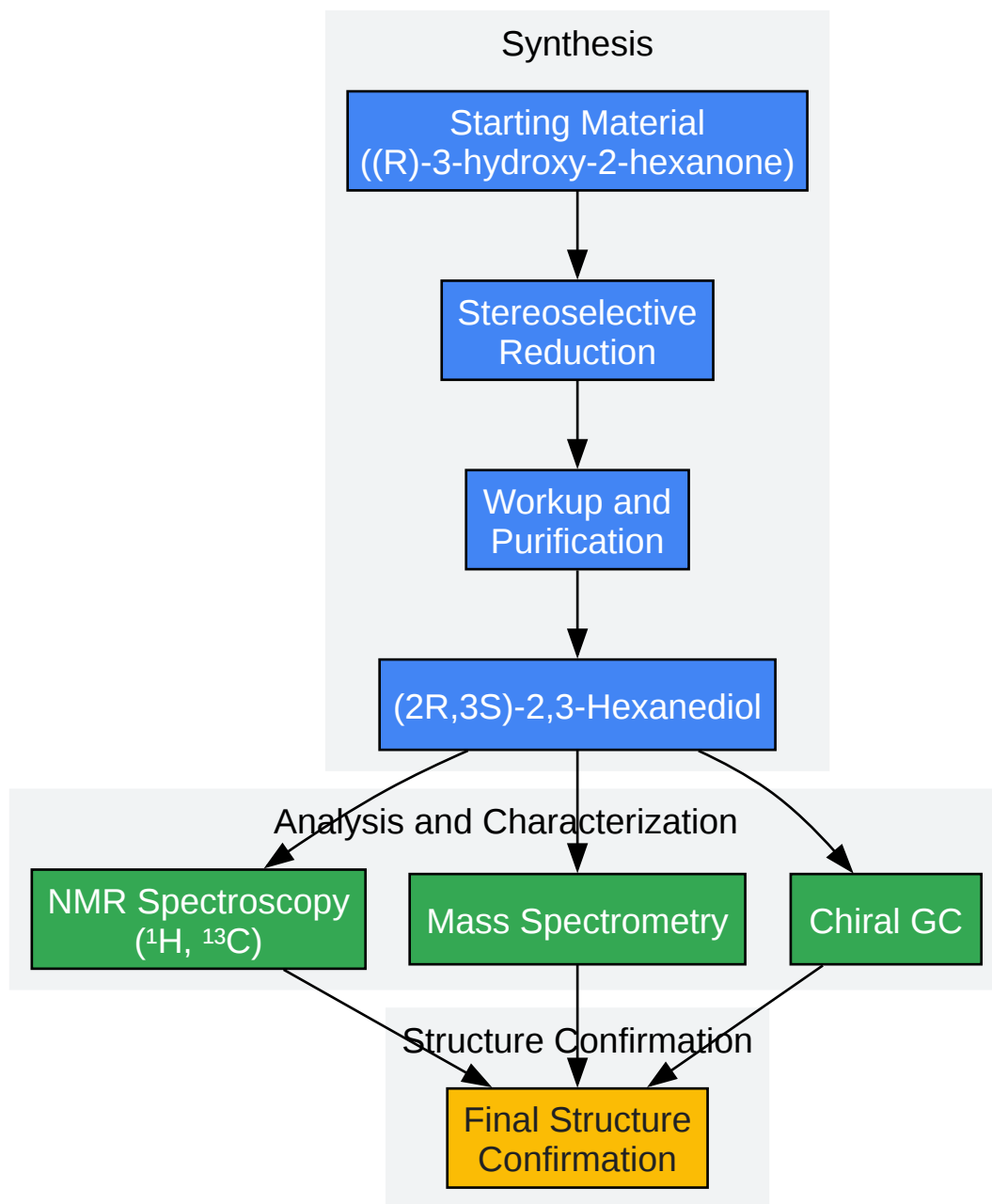
The different stereoisomers of 2,3-hexanediol will have distinct retention times on the chiral column, allowing for their separation and quantification.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of **(2R,3S)-2,3-Hexanediol**.

Workflow for the Structure Elucidation of (2R,3S)-2,3-Hexanediol



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Caption: Logical workflow for the synthesis and structural confirmation.

Biological Activity

(2S,3R)-2,3-Hexanediol, the enantiomer of the title compound, has been identified as a male-produced sex pheromone in certain species of longhorn beetles, such as *Hylotrupes bajulus* and *Pyrrhidium sanguineum*.^[5] While this suggests a potential role for **(2R,3S)-2,3-Hexanediol** in chemical ecology, there is currently no readily available information in the public domain regarding its specific biological functions or its involvement in any signaling pathways in other organisms, including mammals.

Conclusion

This technical guide provides a summary of the available information for the structure elucidation of **(2R,3S)-2,3-Hexanediol**. The key to confirming the structure and stereochemistry of this compound lies in a combination of stereoselective synthesis and detailed spectroscopic analysis, particularly high-resolution NMR and chiral chromatography. Further research is required to fully characterize its spectroscopic properties and to explore its potential biological activities.

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